molecular formula C9H9FO3 B140637 3-(3-Fluorophenoxy)propanoic acid CAS No. 133077-42-6

3-(3-Fluorophenoxy)propanoic acid

Cat. No. B140637
M. Wt: 184.16 g/mol
InChI Key: TWGIQPNNPXKPLC-UHFFFAOYSA-N
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Description

3-(3-Fluorophenoxy)propanoic acid is a chemical compound that is part of a broader class of fluoroorganic compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of 3-(3-Fluorophenoxy)propanoic acid includes a fluorophenyl group linked to a propanoic acid moiety.

Synthesis Analysis

The synthesis of related fluoro-substituted organotin(IV) carboxylates has been described, where the ligands are similar to 3-(3-Fluorophenoxy)propanoic acid. These compounds were synthesized and characterized by various spectroscopic methods, confirming the formation of the desired products . Another study reports the synthesis of novel esters using 3-fluoro-4-cyanophenol as a starting compound, which is structurally related to 3-(3-Fluorophenoxy)propanoic acid . Additionally, the synthesis of various acetamides using 3-fluoro-4-cyanophenol suggests a potential synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystallographic data for one of the synthesized organotin(IV) complexes revealed a distorted tetrahedral geometry around the central tin atom . In another study, the vibrational and electronic structure of an unnatural amino acid with a similar fluorophenyl group was investigated using DFT calculations and spectroscopic methods .

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted phenols has been studied, showing that the regioselectivity and rate of ortho-hydroxylation are pH-dependent . This suggests that the presence of the fluorine atom can influence the chemical behavior of the phenolic compounds during reactions. Additionally, the synthesis of organotin esters of a compound structurally similar to 3-(3-Fluorophenoxy)propanoic acid has been reported, providing insight into the potential reactions that this compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroorganic compounds are often influenced by the presence of the fluorine atom. For example, the study of the vibrational spectra of 2-(4-fluorobenzylideneamino) propanoic acid revealed specific interactions and electronic properties that are characteristic of fluorinated compounds . The organotin(IV) complexes mentioned earlier also exhibited specific interactions with DNA, which could be attributed to the unique properties of the fluorinated ligands .

Relevant Case Studies

The organotin(IV) complexes with fluorinated ligands have been screened for anti-HCV activity, showing potential as biologically active compounds . This demonstrates the relevance of studying the properties and synthesis of compounds like 3-(3-Fluorophenoxy)propanoic acid, as they may lead to the development of new therapeutic agents. Additionally, the study of the vibrational spectra of related compounds has implications for their potential anticancer activity .

Scientific Research Applications

  • Propanoic Acid : Propanoic acid is primarily used in the production of polymers . In the food industry, it’s commonly found in bread and other baked goods as a preservative. It helps prevent mold and bacterial growth, thereby extending shelf life .

  • 3-(4-Fluorophenyl)propionic acid : This compound is used in the synthesis of 2-oxopiperazine guanidine analog .

  • Propanoic Acid : Propanoic acid is primarily used in the production of polymers . In the food industry, it’s commonly found in bread and other baked goods as a preservative. It helps prevent mold and bacterial growth, thereby extending shelf life .

  • 3-(4-Fluorophenyl)propionic acid : This compound is used in the synthesis of 2-oxopiperazine guanidine analog .

Safety And Hazards

Safety data sheets suggest that exposure to “3-(3-Fluorophenoxy)propanoic acid” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. The compound should be used only in well-ventilated areas .

properties

IUPAC Name

3-(3-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGIQPNNPXKPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567999
Record name 3-(3-Fluorophenoxy)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenoxy)propanoic acid

CAS RN

133077-42-6
Record name 3-(3-Fluorophenoxy)propanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=133077-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenoxy)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30567999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluorophenoxy)propanoic acid
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Synthesis routes and methods I

Procedure details

Acetone (600 mL) is chilled using an ice/salt water bath, then chromium trioxide (14.45 g, 145 mmol) is added, followed by water (32 mL) and concentrated sulfuric acid (16 mL). The mixture is allowed to stir several minutes, then a solution of 3-(3-fluorophenoxy)-propan-1-ol (6.15 g, 36.1 mmol) in acetone (300 mL) is slowly added via an addition funnel over ˜1 h. The reaction is stirred at 0° C. for 5 h, and then 2-propanol (70 mL) is added. The reaction is filtered over diatomaceous earth, rinsed with acetone (˜100 mL), and the filtrate evaporated under reduced pressure, reconstituted in diethyl ether (500 mL), and washed with brine (2×500 mL). The organic layer is then dried over magnesium sulfate, filtered and evaporated under reduced pressure to afford the sub-title compound (6.00 g, 90%) as an off-white solid which is used without further purification: Rf 0.34 (95:5:0.5 dichloromethane/methanol/ammonium hydroxide); 1H NMR (300 MHz, CDCl3), δ2.85 (t, J=6.2 Hz, 2H), 4.23 (t, J=6.2 Hz, 2H), 6.59-6.70 (m, 3H), 7.18-7.24 (m, 1H), 7.30-9.60 (br s, 1H); 19F NMR (282 MHz, CDCl3), δ-112.01; APCI MS (negative mode) m/z 183 [C9H9FO3—H]−.
Name
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
14.45 g
Type
catalyst
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (6.7 gm, 167 mmol) in water (20 mL) was added slowly to a neat mixture of 3-fluorophenol (8.9 gm, 79.5 mmol) and 3-bromopropionic acid (12.26 gm,80 mmol) as the reaction became exothermic. The mixture was refluxed gently for two hours and then allowed to cool and become semi-solid. Water was added to dissolve the semi-solid and then was acidified with concentrated HCl. The product was extracted into diethyl ether and the ethereal extract was dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was slurried in 4:1 hexanetbenzene to give crystalline 3-(3-fluorophenoxy) propionic acid. m.p.: 90-91° C.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
12.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Fluorophenol (8.9 g, 79.5 mmol) and 3-bromopropionic acid (12.24 g, 80.0 mmol) were placed in a flask. A solution of NaOH (6.7 g, 167 mmol) in 20 mL water was added slowly to the flask. The reaction mixture was heated to reflux for two hours and then cooled to room temperature and partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, and solvent was evaporated under reduced pressure to give 4.57 g (25 mmol, 31.4%) of 3-(3-fluoro-phenoxy)-propionic acid. MS: 185 (M+H)+.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
12.24 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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